(2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol
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Overview
Description
(2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxyethylation: The pyrrolidine derivative undergoes hydroxyethylation using ethylene oxide under basic conditions.
Hydroxylation: The intermediate product is then subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxyethylation and hydroxylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, forming a more saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: Pyrrolidine derivatives with substituted functional groups.
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
(2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
This compound: Similar compounds may include other pyrrolidine derivatives with different substituents or stereochemistry.
Uniqueness:
Stereochemistry: The specific (2R,3S,4R) configuration imparts unique properties to the compound.
Functional Groups: The presence of both hydroxyethyl and hydroxyl groups allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
KHKQVMZXGURLQW-PBXRRBTRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CCO)O)O |
Canonical SMILES |
C1C(C(C(N1)CCO)O)O |
Origin of Product |
United States |
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